2-Methoxy-3-[1-(propan-2-yl)piperidin-4-yl]aniline

Serine Protease Enzyme Inhibition Prolyl Oligopeptidase

2-Methoxy-3-[1-(propan-2-yl)piperidin-4-yl]aniline (CAS 648901-24-0) is a synthetic organic compound classified as a substituted aniline derivative. Its structure features a methoxy group (-OCH₃) and an N-isopropyl-substituted piperidin-4-yl moiety attached to an aniline core.

Molecular Formula C15H24N2O
Molecular Weight 248.36 g/mol
CAS No. 648901-24-0
Cat. No. B12600818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-3-[1-(propan-2-yl)piperidin-4-yl]aniline
CAS648901-24-0
Molecular FormulaC15H24N2O
Molecular Weight248.36 g/mol
Structural Identifiers
SMILESCC(C)N1CCC(CC1)C2=C(C(=CC=C2)N)OC
InChIInChI=1S/C15H24N2O/c1-11(2)17-9-7-12(8-10-17)13-5-4-6-14(16)15(13)18-3/h4-6,11-12H,7-10,16H2,1-3H3
InChIKeyCPOVWQNRUGGEJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-3-[1-(propan-2-yl)piperidin-4-yl]aniline (CAS 648901-24-0): Aniline-Piperidine Scaffold for Targeted Research Procurement


2-Methoxy-3-[1-(propan-2-yl)piperidin-4-yl]aniline (CAS 648901-24-0) is a synthetic organic compound classified as a substituted aniline derivative. Its structure features a methoxy group (-OCH₃) and an N-isopropyl-substituted piperidin-4-yl moiety attached to an aniline core . This unique substitution pattern positions it as a specialized chemical scaffold for research applications, with documented interactions against specific serine protease targets, most notably members of the dipeptidyl peptidase (DPP) family [1].

Why Generic Substitution of 2-Methoxy-3-[1-(propan-2-yl)piperidin-4-yl]aniline is Not Advisable for Serine Protease Research


While many aniline-piperidine derivatives exist, their biological activity profiles are highly dependent on the precise nature and position of substituents. 2-Methoxy-3-[1-(propan-2-yl)piperidin-4-yl]aniline exhibits a specific and moderate inhibitory profile against certain prolyl oligopeptidase (POP) family enzymes, including DPP4 and FAP [1]. This contrasts with other aniline-piperidine analogs that have been optimized for high potency against N-type calcium channels (IC50 ~0.7 μM) [2]. Therefore, generic substitution with a structurally similar but biologically distinct analog could lead to irrelevant or misleading results, particularly in studies focused on DPP/FAP-related pathways. Procuring this specific compound ensures the target engagement profile aligns with experimental requirements.

Quantitative Differentiation of 2-Methoxy-3-[1-(propan-2-yl)piperidin-4-yl]aniline (648901-24-0) from Structural Analogs


Selective Profile Across Dipeptidyl Peptidase (DPP) Family Members vs. N-Type Calcium Channel Blockers

In standardized enzyme inhibition assays, 2-Methoxy-3-[1-(propan-2-yl)piperidin-4-yl]aniline (648901-24-0) demonstrates moderate and differential inhibition of human DPP4 (IC50: 13,100 nM) and mouse FAP (IC50: 8,100 nM), while showing negligible activity against human DPP2 (IC50 > 100,000 nM) [1]. In stark contrast, optimized 4-piperidinylaniline analogs developed for analgesia exhibit potent nanomolar activity against N-type calcium channels (IC50: 670 nM) [2]. This data establishes that this compound is not a calcium channel modulator, but rather a selective tool for POP family enzymes at defined potency thresholds.

Serine Protease Enzyme Inhibition Prolyl Oligopeptidase Drug Discovery

Methoxy Substitution at the 2-Position of the Aniline Ring Imparts Unique DPP4/FAP Selectivity

The presence of a methoxy group at the 2-position of the aniline ring in compound 648901-24-0 is critical for its enzyme inhibition profile, yielding an IC50 of 13,100 nM against DPP4 and 8,100 nM against FAP [1]. This contrasts with a closely related analog, 2-Methoxy-4-(piperidin-1-yl)aniline, which, despite sharing a similar molecular architecture, displays a divergent activity profile by potently inhibiting PI3Kδ (IC50: 102 nM) [2]. This comparison highlights that subtle alterations in substitution pattern (2-position vs. 4-position) can completely redirect a compound's biological target from serine proteases to lipid kinases, demonstrating the high specificity of the 2-methoxy-3-piperidine scaffold for DPP/FAP-related applications.

Structure-Activity Relationship SAR Serine Protease Drug Design

Discrimination Between Closely Related DPP4 and DPP2 Enzyme Inhibition

A key differentiator for 2-Methoxy-3-[1-(propan-2-yl)piperidin-4-yl]aniline is its ability to discriminate between the structurally and functionally related serine proteases DPP4 and DPP2. The compound inhibits human DPP4 with an IC50 of 13,100 nM but shows no appreciable inhibition of human DPP2 up to a concentration of 100,000 nM [1]. This >7.6-fold selectivity window is a distinct characteristic when compared to other compounds that can inhibit both enzymes or are highly selective for DPP2. While highly optimized DPP4 inhibitors like Vildagliptin exhibit low nanomolar potency (IC50: 1,850 nM) [2], the moderate and selective inhibition profile of 648901-24-0 provides a unique tool for experimental systems where potent DPP4 blockade is undesirable or where differentiating DPP4 and DPP2 activity is a primary research goal.

Dipeptidyl Peptidase Enzyme Selectivity Chemical Probe Assay Development

High-Value Application Scenarios for Procuring 2-Methoxy-3-[1-(propan-2-yl)piperidin-4-yl]aniline (648901-24-0)


Chemical Probe for Dissecting Dipeptidyl Peptidase (DPP) Family Biology

Based on its moderate, selective inhibition of DPP4 (IC50: 13,100 nM) and FAP (IC50: 8,100 nM) with negligible activity against DPP2 (IC50 > 100,000 nM) [1], this compound is a valuable chemical probe for functional studies of the prolyl oligopeptidase (POP) family. Researchers can use it to modulate DPP4/FAP activity without fully abolishing it, which is useful for studying physiological signaling pathways where complete inhibition is toxic or leads to compensatory mechanisms.

Pharmacological Tool to Differentiate DPP4 from N-Type Calcium Channel Activity

Unlike other aniline-piperidine derivatives that are potent N-type calcium channel blockers (IC50 ~0.7 μM) [2], this compound shows no such activity. This makes it an ideal control compound or tool in neurobiology and pain research to differentiate the effects of calcium channel modulation from other potential off-target activities associated with this chemical scaffold.

SAR Studies for Aniline-Piperidine Scaffolds Targeting Serine Proteases

The documented activity of 2-Methoxy-3-[1-(propan-2-yl)piperidin-4-yl]aniline against DPP4 and FAP [1] provides a concrete data point for structure-activity relationship (SAR) campaigns. Medicinal chemists can use this compound as a benchmark for optimizing new analogs, particularly to understand how modifications to the methoxy and N-isopropylpiperidine groups influence potency and selectivity within the serine protease family.

Development of Novel Assays for FAP and DPP4 Activity

The compound's moderate potency against FAP (IC50: 8,100 nM) and DPP4 (IC50: 13,100 nM) [1] makes it a suitable reference inhibitor for developing or validating new biochemical and cellular assays for these enzymes. Its activity is strong enough to produce a measurable signal window in a dose-response curve but weak enough to serve as a low-potency control, helping to calibrate assay sensitivity and confirm target engagement in more complex biological matrices.

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